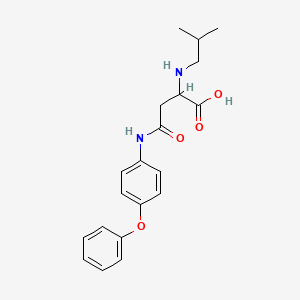![molecular formula C38H36Br2P2+2 B11957943 Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide](/img/structure/B11957943.png)
Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide is a chemical compound with the molecular formula C40H38Br2OP2 and a molecular weight of 756.504 g/mol . It is characterized by the presence of two triphenylphosphonium groups connected by an ethyl bridge, with two bromide ions as counterions . This compound is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide typically involves the reaction of triphenylphosphine with an appropriate alkylating agent, followed by the addition of bromide ions . One common method involves the reaction of triphenylphosphine with 1,2-dibromoethane in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate phosphonium salt, which is then converted to the final dibromide product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The bromide ions can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The reactions are typically carried out under controlled conditions, such as specific temperatures and solvent environments, to achieve the desired products .
Major Products
The major products formed from the reactions of this compound include phosphine oxides, phosphines, and various substituted phosphonium salts .
Scientific Research Applications
Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide involves its ability to act as a source of phosphonium ions, which can participate in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the reactants . For example, in organic synthesis, the compound can form phosphonium ylides, which are key intermediates in the Wittig reaction .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Triphenyl[2-(triphenylphosphonio)ethyl]phosphonium dibromide include:
- Triphenyl[2-(triphenylphosphonio)ethoxy]ethylphosphonium dibromide
- Triphenyl[(E)-2-(triphenylphosphonio)ethenyl]phosphonium dibromide
- Triphenyl[3-(triphenylphosphonio)propyl]phosphonium dibromide
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its ability to form stable phosphonium ylides makes it particularly valuable in organic synthesis .
Properties
Molecular Formula |
C38H36Br2P2+2 |
|---|---|
Molecular Weight |
714.4 g/mol |
IUPAC Name |
triphenyl(2-triphenylphosphaniumylethyl)phosphanium;dihydrobromide |
InChI |
InChI=1S/C38H34P2.2BrH/c1-7-19-33(20-8-1)39(34-21-9-2-10-22-34,35-23-11-3-12-24-35)31-32-40(36-25-13-4-14-26-36,37-27-15-5-16-28-37)38-29-17-6-18-30-38;;/h1-30H,31-32H2;2*1H/q+2;; |
InChI Key |
VRKRIHCAYUNAPF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6.Br.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


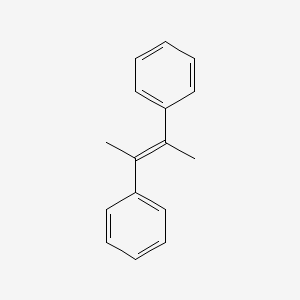

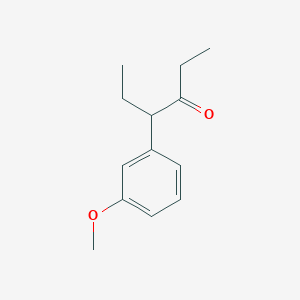
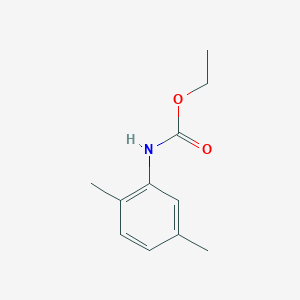
![2-[(2-Hydroxy-5-methylphenyl)carbonyl]benzoic acid](/img/structure/B11957887.png)
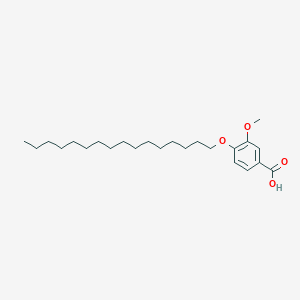
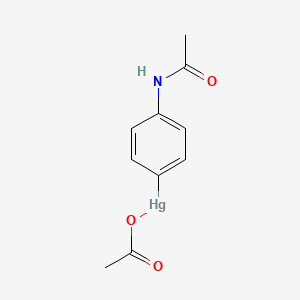
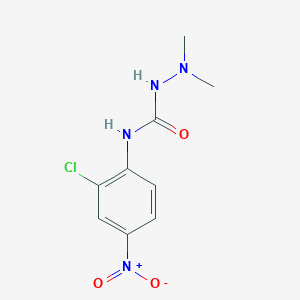
![{[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}methanimidamide hydrochloride](/img/structure/B11957931.png)



![N-[8-benzamido-5-[(9,10-dioxo-1-anthryl)amino]-9,10-dioxo-1-anthryl]benzamide](/img/structure/B11957960.png)
